o-Isobutylanisole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91967-51-0 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-methoxy-2-(2-methylpropyl)benzene |
InChI |
InChI=1S/C11H16O/c1-9(2)8-10-6-4-5-7-11(10)12-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
WROWBVQEHWPHIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=CC=C1OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for O Isobutylanisole and Its Precursors
Classical Organic Synthesis Routes
Traditional synthesis of o-isobutylanisole often relies on well-established, multi-step organic reactions. These methods, while foundational, present challenges in control and selectivity.
Alkylation Reactions of Anisole (B1667542) Derivatives
Direct alkylation of anisole is a primary consideration for synthesizing alkylated anisole derivatives. The Friedel-Crafts reaction is a classic example of such an electrophilic aromatic substitution.
The Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). cerritos.edu In the context of synthesizing this compound, this would involve reacting anisole with an isobutyl halide, like isobutyl bromide. The Lewis acid polarizes the carbon-halogen bond of the alkylating agent, creating a highly electrophilic carbon center that is then attacked by the electron-rich anisole ring. vaia.com
A significant challenge in using primary alkyl halides like isobutyl bromide is the propensity for the intermediate carbocation to rearrange. cerritos.eduvaia.com The initially formed primary isobutyl carbocation can undergo a hydride shift to form the more stable tertiary-butyl (tert-butyl) carbocation. This rearrangement leads to the formation of tert-butylbenzene (B1681246) derivatives as major products instead of the desired isobutyl-substituted products. vaia.com Therefore, direct Friedel-Crafts isobutylation of anisole is often inefficient for producing this compound due to this competing rearrangement pathway.
The methoxy (B1213986) group (-OCH₃) of anisole is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. wisc.edu This directing effect stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic ring via resonance, which stabilizes the cationic intermediate (the arenium ion) when the electrophile attacks at the ortho or para positions. wisc.edu Anisole is significantly more reactive than benzene (B151609) in EAS reactions. quora.com
While the methoxy group activates both ortho and para positions, the distribution of the resulting isomers is influenced by several factors, primarily sterics. chemistrytalk.org The isobutyl group is sterically bulky. As an incoming electrophile, it will face significant steric hindrance from the adjacent methoxy group when attacking the ortho position. chemistrytalk.org Consequently, electrophilic attack preferentially occurs at the less sterically hindered para position. This results in the major product of a direct alkylation being p-isobutylanisole, with the desired this compound formed as a minor product. The high reactivity of anisole can sometimes lead to low regioselectivity between the ortho and para positions.
Friedel-Crafts Alkylation Approaches for Isobutylation
Grignard Reaction-Based Synthetic Pathways for Precursors
To circumvent the issues of rearrangement and poor regioselectivity associated with Friedel-Crafts alkylation, multi-step synthetic pathways are employed. A common strategy involves the use of Grignard reagents to construct the required carbon skeleton. numberanalytics.com For the synthesis of an this compound precursor, this pathway can begin with an ortho-substituted anisole derivative, such as 2-methoxybenzaldehyde (B41997).
The synthesis proceeds via the reaction of 2-methoxybenzaldehyde with isobutylmagnesium bromide, a Grignard reagent. cdnsciencepub.comleah4sci.com The nucleophilic isobutyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with an acid protonates the resulting alkoxide, yielding the secondary alcohol, 1-(2-methoxyphenyl)-2-methyl-1-propanol. cdnsciencepub.comnumberanalytics.com This method ensures the isobutyl group is placed specifically at the ortho position relative to the methoxy group, thus avoiding the formation of other isomers.
| Starting Material | Reagent | Intermediate Product | Reference |
|---|---|---|---|
| 2-Methoxybenzaldehyde | Isobutylmagnesium Bromide | 1-(2-methoxyphenyl)-2-methyl-1-propanol | cdnsciencepub.com |
Reductive Transformations of Unsaturated Anisole Intermediates
The alcohol precursor, 1-(2-methoxyphenyl)-2-methyl-1-propanol, can be converted to this compound through a two-step dehydration-reduction sequence. First, the alcohol is dehydrated under acidic conditions to form the unsaturated intermediate, 1-(2-methoxyphenyl)-2-methylpropene.
This unsaturated anisole derivative is then subjected to a reductive transformation to saturate the double bond. cdnsciencepub.com A common method is catalytic hydrogenation, where the alkene is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). wiley-vch.de The reaction, carried out in a solvent like ethanol, reduces the carbon-carbon double bond to a single bond, yielding the final product, this compound. wiley-vch.de One documented synthesis reported a yield of 84% for this hydrogenation step. wiley-vch.de Another procedure achieved a 76% yield for the hydrogenation of the corresponding ethylene (B1197577) precursor using a Raney nickel catalyst. cdnsciencepub.com
| Unsaturated Intermediate | Reaction | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-(2-methoxyphenyl)-2-methylpropene | Catalytic Hydrogenation | 10% Pd/C, H₂ (60 psi), EtOH | 2-Isobutylanisole | 84% | wiley-vch.de |
| 2-(2-methoxybenzylidene)propane | Catalytic Hydrogenation | Raney Nickel, H₂ (500 psi) | 2-Isobutylanisole | 76% | cdnsciencepub.com |
Catalytic Approaches in this compound Synthesis
Modern synthetic efforts focus on developing catalytic systems that can overcome the limitations of classical methods, aiming for higher efficiency, selectivity, and more environmentally benign conditions. beilstein-journals.org Catalytic hydroalkylation and related C-H activation strategies are at the forefront of this research. While specific catalytic syntheses for this compound are not extensively detailed, general advancements in the alkylation of anisole provide a framework for potential routes.
Transition-metal catalysts, including those based on rhodium, ruthenium, and nickel, have been investigated for the oxidative alkenylation and alkylation of anisoles. acs.orgacs.org For instance, rhodium catalysts have been used for the oxidative alkenylation of anisole with olefins. acs.org The regioselectivity of these reactions can be tuned by adjusting reaction conditions, although meta- and para-isomers are often favored. acs.org
Nickel-catalyzed hydrodeoxygenation (HDO) is another relevant area, where catalysts like nickel-modified zeolites (Ni/HZSM-5) are used to remove oxygen from compounds like anisole, often producing phenol (B47542) as an intermediate which is then converted to benzene. researchgate.net While primarily focused on deoxygenation, the principles of C-O bond activation and subsequent functionalization under catalytic conditions could be adapted for targeted alkylation. acs.org The development of catalysts that can selectively activate the C-H bond at the ortho position of anisole for coupling with an isobutyl source under mild conditions remains a significant goal in synthetic chemistry. researchgate.net
Homogeneous Catalysis for Selective Alkylation
The selective alkylation of anisole to produce this compound is a key transformation that benefits from the precision of homogeneous catalysis. Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds on aromatic rings, can be finely tuned using soluble catalysts to favor specific isomers. For instance, the use of Brønsted acidic ionic liquids, such as those containing a sulfonyl group attached to the cation, has demonstrated high efficiency for the alkylation of anisole with alkenes. researchgate.net This approach not only promotes high selectivity towards monoalkylated products but also allows for the recycling and reuse of the catalyst, presenting an environmentally conscious alternative to traditional methods. researchgate.net
Research into the Friedel-Crafts alkylation of anisole in supercritical carbon dioxide has highlighted the comparative performance of different Brønsted solid acid catalysts. acs.org While these are heterogeneous systems, the principles of acid-catalyzed alkylation are shared. The study revealed that reaction temperature and pressure significantly influence the selectivity for monoalkylated products and the isomeric ratio. acs.org
Furthermore, the development of photocatalysis has opened new avenues for the direct C(sp²)-H alkylation of unactivated arenes, including anisole, with alkyl bromides. nih.gov This method, employing a visible-light-induced palladium catalyst, proceeds under mild conditions and demonstrates exceptional functional group tolerance, avoiding the skeletal rearrangement often seen in traditional Friedel-Crafts reactions. nih.gov This offers a powerful strategy for the direct and selective introduction of an isobutyl group onto the anisole ring.
Heterogeneous Catalytic Hydrogenation Methods
Heterogeneous catalysis plays a crucial role in the synthesis of this compound precursors, particularly through hydrogenation reactions. One established route involves the hydrogenation of 1-(2-methoxyphenyl)-2-methylpropene. A study describes the use of 10% Palladium on carbon (Pd/C) as a catalyst for this transformation in ethanol, under a hydrogen pressure of 60 psi, to yield this compound. wiley-vch.de Another synthesis utilized Raney nickel as the catalyst for the hydrogenation of 2-isopropenylanisole at 50°C and 500 p.s.i. to produce this compound in a 76% yield. cdnsciencepub.com
The hydrodeoxygenation (HDO) of anisole and its derivatives is another critical area where heterogeneous catalysts are extensively studied. Nickel-based catalysts, in particular, have been a focus of research for the conversion of biomass-derived phenolic compounds. mdpi.com The reaction pathways, whether through direct deoxygenation or hydrogenation-deoxygenation, are highly dependent on the catalyst and reaction conditions. mdpi.com For example, at 150°C, a reduced NiO catalyst showed a high conversion of anisole to methoxycyclohexane. mdpi.com
The nature of the support material for the metal catalyst also significantly impacts activity and selectivity. Studies on Ni catalysts supported on materials like SBA-15, Al-SBA-15, and γ-Al2O3 have shown that the metal-support interactions are key. researchgate.net Bimetallic catalysts, such as Ni-Co on activated carbon, have been shown to synergistically enhance hydrogenation ability, with a Ni5Co5-AC catalyst demonstrating complete conversion of anisole to cyclohexanol (B46403) under optimized conditions. rsc.org Similarly, Ni-Pt and Ni-Pd bimetallic catalysts on SBA-15 have been investigated for anisole HDO, with the Ni-Pt alloy showing better activity for C-O bond hydrogenolysis. rsc.org
Development of Novel Catalyst Systems for Anisole Derivatization
The derivatization of anisole is a fertile ground for the development of novel catalyst systems, aiming for higher efficiency, selectivity, and sustainability. Recent progress includes the use of niobium-based catalysts as a safer and more manageable alternative to niobium pentachloride. sbq.org.br These catalysts, which can be heterogeneous, water-soluble, or nano-sized, have shown promise in various organic transformations. sbq.org.br
Bismuth triflate immobilized in an ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4), has been introduced as a novel and reusable catalytic system for heteroaromatic synthesis from 1,4-diketones, a transformation that can be relevant to building complex scaffolds. researchgate.net This system offers improved reaction rates and yields under mild conditions. researchgate.net
In the realm of hydrodeoxygenation, platinum catalysts on various supports like SiO2, γ-Al2O3, and zeolites have been studied to understand the role of support acidity and porous structure. conicet.gov.ar For instance, a Pt/HBEA catalyst was found to be active for both methyl transfer and hydrodeoxygenation of anisole. conicet.gov.ar Advanced high-loaded Ni-Cu catalysts have also been explored for the transfer hydrogenation of anisole, using 2-propanol as a hydrogen donor. mdpi.com
The use of modified zeolites, such as Zn/HZSM-5, has been shown to catalyze the liquefaction of biomass (walnut shell) to produce small-molecule ethers like anisole at relatively low temperatures. ncsu.edu This highlights a pathway from biomass to key chemical intermediates.
| Catalyst System | Reaction Type | Key Findings |
| Brønsted acidic triflate ionic liquids | Alkylation of anisole | High selectivity for monoalkylated products, catalyst is recyclable. researchgate.net |
| Pd/C (10%) | Hydrogenation of 1-(2-methoxyphenyl)-2-methylpropene | Effective for the synthesis of this compound. wiley-vch.de |
| Raney nickel | Hydrogenation of 2-isopropenylanisole | Yielded 76% this compound. cdnsciencepub.com |
| Ni-Co/AC | Hydrodeoxygenation of anisole | Bimetallic synergy enhances hydrogenation; complete conversion to cyclohexanol with Ni5Co5-AC. rsc.org |
| Ni-Pt/SBA-15 | Hydrodeoxygenation of anisole | Ni-Pt alloy showed superior C-O bond hydrogenolysis activity. rsc.org |
| Bismuth triflate/[bmim]BF4 | Heteroaromatic synthesis | Reusable system with improved reaction rates and yields. researchgate.net |
| Zn/HZSM-5 | Biomass liquefaction | Produces anisole from walnut shell at low temperatures. ncsu.edu |
Advanced Synthetic Transformations for this compound Scaffolds
Beyond the initial formation of the this compound core, advanced synthetic transformations are employed to build more complex molecular architectures.
Iterative Synthesis Strategies
Iterative synthesis, a strategy that involves the repeated application of a set of reactions to incrementally build up a molecule, is a powerful approach for creating complex structures from simple precursors. uni-regensburg.de This modular approach allows for the programmed construction of highly substituted molecules. uni-regensburg.de While direct examples for this compound are not prevalent in the searched literature, the principles are applicable. For instance, an iterative C-H arylation strategy has been demonstrated for the functionalization of anilines, where different aromatic groups are sequentially added to various positions on the ring. acs.org A similar strategy could be envisioned for the further functionalization of the this compound scaffold.
A photo-induced homologation of carbonyl compounds provides a method for the iterative synthesis of densely functionalized carbonyl compounds, which could be precursors or derivatives of substituted anisoles. uni-regensburg.de This catalyst-free method features high functional group tolerance. uni-regensburg.de Another example is the iterative synthesis of oligosilanes using methoxyphenyl-substituted silylboronates as building blocks, demonstrating the power of this strategy in creating complex molecules with precise control over their sequence and structure. nih.gov
Stereochemical Control in Alkyl Chain Introduction
Controlling the stereochemistry during the introduction of the alkyl chain is paramount when synthesizing chiral molecules. numberanalytics.com The three-dimensional arrangement of atoms can be influenced by the choice of reagents, catalysts, and reaction conditions. numberanalytics.com Asymmetric alkylation methods, which utilize chiral catalysts or auxiliaries, are key to achieving high enantioselectivity. numberanalytics.com
Common strategies for asymmetric alkylation include the use of chiral phase-transfer catalysts, chiral Lewis acids, and chiral Brønsted acids. numberanalytics.com These can direct the approach of the alkylating agent to one face of the substrate, leading to the preferential formation of one enantiomer. While the isobutyl group itself is achiral, if the synthetic target were a derivative of this compound with a chiral center on the alkyl chain, these methods would be critical.
The principles of stereochemistry in alkylation reactions are governed by asymmetric synthesis. numberanalytics.com For reactions proceeding through an SN2 mechanism, an inversion of configuration at a chiral center is expected. mnstate.edu In contrast, reactions that form a carbocation intermediate (SN1) typically lead to racemization. mnstate.edu Therefore, understanding the reaction mechanism is crucial for predicting and controlling the stereochemical outcome.
Reaction Mechanisms and Reactivity Studies of O Isobutylanisole
Mechanistic Elucidation of Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) in o-isobutylanisole proceeds through a well-established two-step mechanism. masterorganicchemistry.comdalalinstitute.comlibretexts.org The initial and rate-determining step involves the attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org The presence of the activating methoxy (B1213986) and isobutyl groups enhances the nucleophilicity of the benzene (B151609) ring, facilitating this attack. researchgate.net
The directing effects of the substituents play a crucial role in determining the regioselectivity of the substitution. Both the methoxy and isobutyl groups are ortho-, para-directing. However, the steric hindrance imposed by the bulky isobutyl group at the ortho position suggests that electrophilic attack will predominantly occur at the para-position relative to the methoxy group.
A common example of EAS is the Friedel-Crafts acylation. byjus.comsigmaaldrich.comorganic-chemistry.org The mechanism involves the generation of a highly electrophilic acylium ion from an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comsigmaaldrich.commasterorganicchemistry.com This acylium ion is then attacked by the aromatic ring of this compound. The subsequent loss of a proton from the arenium ion restores aromaticity and yields the acylated product. byjus.commasterorganicchemistry.com
Table 1: General Mechanism of Electrophilic Aromatic Substitution
| Step | Description |
| 1 | Formation of a potent electrophile, often facilitated by a catalyst. byjus.comsigmaaldrich.com |
| 2 | The nucleophilic π-electron system of the aromatic ring attacks the electrophile, forming a resonance-stabilized arenium ion. This is the slow, rate-determining step. masterorganicchemistry.comlibretexts.org |
| 3 | A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. This is a fast step. masterorganicchemistry.com |
Investigation of Methoxy Group Demethylation Processes
The cleavage of the methyl-ether linkage in this compound is a significant transformation, converting the anisole (B1667542) derivative into its corresponding phenol (B47542).
The demethylation of this compound can be effectively achieved using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). transformationtutoring.comlibretexts.orgorganicchemistrytutor.comlibretexts.org The reaction mechanism proceeds via the protonation of the ether oxygen by the strong acid, which transforms the methoxy group into a good leaving group (methanol). transformationtutoring.comorganicchemistrytutor.com
Following protonation, a nucleophilic substitution reaction occurs. The halide ion (Br⁻ or I⁻), acting as a nucleophile, attacks the methyl carbon of the protonated ether. libretexts.orglibretexts.org This is typically an Sₙ2 reaction, leading to the displacement of o-isobutylphenol and the formation of a methyl halide. libretexts.org Cleavage of the bond between the oxygen and the aromatic ring is disfavored due to the high energy required to break the sp²-hybridized carbon-oxygen bond. libretexts.orglibretexts.org
The acid-mediated demethylation provides a direct route to synthesize o-isobutylphenol from this compound. cdnsciencepub.com For instance, heating this compound with pyridinium (B92312) hydrochloride is a documented method for this conversion. cdnsciencepub.com This process yields o-isobutylphenol, a valuable compound in various chemical syntheses. cdnsciencepub.comnih.gov
Table 2: Synthesis of 2-Isobutylphenol (B3342943) from 2-Isobutylanisole
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| 2-Isobutylanisole | Pyridinium hydrochloride, Glacial acetic acid | Reflux at 200°C for five hours | 2-Isobutylphenol | Quantitative | cdnsciencepub.com |
Acid-Mediated Cleavage Mechanisms
Reactivity of the Isobutyl Side Chain
The isobutyl group attached to the aromatic ring also exhibits characteristic reactivity, although it is generally less reactive than the aromatic ring itself towards many reagents.
While the isobutyl group lacks a benzylic hydrogen directly attached to the ring, making it resistant to mild benzylic oxidation, stronger oxidizing agents can lead to the cleavage of the side chain. The tertiary carbon within the isobutyl group is a potential site for radical abstraction.
Halogenation of this compound can occur at two distinct locations: the aromatic ring and the alkyl side chain, depending on the reaction conditions.
Aromatic Ring Halogenation : In the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination), electrophilic halogenation occurs on the activated aromatic ring. As discussed in section 3.1, substitution is expected to be directed to the positions ortho and para to the activating groups, with the para position being sterically favored.
Alkyl Chain Halogenation : Under free-radical conditions, such as exposure to N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or UV light), halogenation can occur on the isobutyl side chain. The most likely position for radical substitution is the tertiary carbon, as it would lead to the formation of the most stable tertiary radical intermediate.
Functional Group Interconversions on the Alkyl Moiety
Studies of Sulphonation Reactions and Derivative Formation
The sulfonation of aromatic compounds is a significant electrophilic aromatic substitution reaction, providing a pathway to sulfonic acids which are versatile intermediates in organic synthesis. The introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring of this compound is governed by the directing effects of the existing substituents: the methoxy (-OCH₃) group and the isobutyl (-CH₂CH(CH₃)₂) group.
The methoxy group is a strong activating group and is ortho-, para-directing due to its ability to donate electron density to the benzene ring through resonance. atamanchemicals.com The isobutyl group is a weak activating group and is also ortho-, para-directing, primarily through an inductive effect. masterorganicchemistry.comscielo.br In this compound, the interplay of these two groups determines the regioselectivity of the sulfonation reaction. The directing power of the methoxy group is significantly stronger than that of the isobutyl group. byjus.com Therefore, the incoming electrophile, typically sulfur trioxide (SO₃) or a related species generated from sulfuric acid, will be directed to the positions ortho and para to the methoxy group.
Given the structure of this compound (1-isobutyl-2-methoxybenzene), the positions available for substitution are C3, C4, C5, and C6. The positions ortho to the methoxy group are C1 (already substituted) and C3. The position para to the methoxy group is C5. The positions ortho to the isobutyl group are C1 (substituted) and C6. The position para to the isobutyl group is C4.
Considering the stronger directing influence of the methoxy group, sulfonation is expected to occur primarily at the C5 position (para to the methoxy group) and to a lesser extent at the C3 position (ortho to the methoxy group). Steric hindrance from the adjacent isobutyl group might slightly disfavor substitution at the C3 position. Substitution at the C4 and C6 positions is less likely due to being electronically and sterically less favored.
While detailed studies on the direct sulfonation of this compound to yield sulfonic acids are not extensively documented in publicly available literature, the formation of a key derivative, a sulfonamide, has been reported. This provides insight into the reactivity of the this compound ring system towards sulfonation-related reactions.
The synthesis of the sulfonamide of 2-isobutylanisole involves the treatment of the parent compound with chlorosulfonic acid (ClSO₃H), followed by reaction with ammonia (B1221849) (NH₃). google.com Chlorosulfonic acid acts as a potent sulfonating agent, introducing the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. Subsequent reaction with ammonia displaces the chlorine atom to form the sulfonamide (-SO₂NH₂).
Detailed research findings on the synthesis of the sulfonamide derivative are presented below:
| Derivative | Reagents | Reported Melting Point | Elemental Analysis (Calculated) | Elemental Analysis (Found) | Reference |
| 2-Isobutylanisole sulfonamide | 1. Chlorosulfonic acid2. Ammonia | 103°C | N: 5.76%OCH₃: 12.75% | N: 5.71%OCH₃: 12.62% | google.com |
This derivative formation underscores the susceptibility of the this compound ring to electrophilic attack by sulfur-based reagents, leading to the formation of stable sulfonated products. The sulfonamide itself is a crystalline solid, a characteristic that makes sulfonamides useful for the identification and characterization of organic compounds. nih.gov
Derivatization and Analog Design Based on the O Isobutylanisole Core
Systematic Exploration of o-Isobutylanisole Structural Analogs
There is currently no available research data detailing the systematic exploration of structural analogs based on the this compound core.
Design Principles for Molecular Architectures Exhibiting Specific Chemical Functions
The application of design principles for creating specific molecular architectures from this compound has not been documented.
There is no information available on the use of the this compound scaffold for proteomimetic design.
Research on the influence of substituent effects on the molecular recognition and interaction of this compound derivatives is not present in the current body of scientific literature.
Scaffold Modification for Proteomimetic Design
Synthetic Accessibility and Scope of Substituted this compound Derivatives
While the synthesis of this compound itself has been described, there is a lack of information regarding the broader synthetic accessibility and scope of its substituted derivatives.
Spectroscopic Elucidation and Structural Characterization Methodologies for O Isobutylanisole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the connectivity and spatial arrangement of atoms can be meticulously mapped.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shift of each proton is influenced by its local electronic environment, while spin-spin coupling reveals the number of neighboring protons. ubc.ca For o-isobutylanisole, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic, methoxy (B1213986), methylene (B1212753), and methyl protons.
The aromatic protons typically appear in the downfield region of the spectrum, with their specific chemical shifts and splitting patterns dictated by the ortho, meta, and para relationships to the methoxy and isobutyl substituents. The methoxy group protons characteristically present as a sharp singlet. The protons of the isobutyl group give rise to more complex signals due to coupling interactions. libretexts.org The methylene protons adjacent to the aromatic ring appear as a doublet, split by the single proton on the adjacent methine group. The methine proton, in turn, is split into a multiplet by the adjacent methylene and methyl protons. Finally, the two methyl groups of the isobutyl moiety often appear as a doublet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic Protons | 6.8 - 7.2 | Multiplet | - |
| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | - |
| Methylene Protons (-CH₂-) | ~2.5 | Doublet | ~7 |
| Methine Proton (-CH-) | ~2.0 | Multiplet | - |
| Methyl Protons (-CH(CH₃)₂) | ~0.9 | Doublet | ~7 |
Note: Predicted values are based on typical chemical shift ranges and coupling constants for similar structural motifs.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Complementing ¹H NMR, ¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. pressbooks.pub Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.
A research study provided experimental ¹³C NMR data for 2-isobutylanisole in deuterated chloroform (B151607) (CDCl₃) at 125 MHz. wiley-vch.de The reported chemical shifts (δ) in parts per million (ppm) are as follows: 22.55, 28.64, 39.43, 55.22, 110.27, 120.07, 126.80, 130.22, 130.80, and 157.70. wiley-vch.de These signals correspond to the different carbon atoms in the this compound molecule, including those of the isobutyl group, the methoxy group, and the aromatic ring.
Table 2: Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Experimental Chemical Shift (δ) in ppm |
|---|---|
| Aromatic C-O | 157.70 |
| Aromatic C-C(isobutyl) | 130.80 |
| Aromatic CH | 130.22 |
| Aromatic CH | 126.80 |
| Aromatic CH | 120.07 |
| Aromatic CH | 110.27 |
| Methoxy C | 55.22 |
| Methylene C (-CH₂-) | 39.43 |
| Methine C (-CH-) | 28.64 |
| Methyl C (-CH(CH₃)₂) | 22.55 |
Source: Supporting Information for Angew. Chem. Int. Ed. Z 17509 wiley-vch.de
2D NMR Techniques for Connectivity and Proximity Determination
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. weebly.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. emerypharma.com For this compound, COSY would show correlations between the aromatic protons that are adjacent to each other, as well as between the protons within the isobutyl group (methylene to methine, and methine to methyl).
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. libretexts.org For instance, HMBC would show a correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached, as well as correlations between the methylene protons of the isobutyl group and the aromatic carbons.
Mass Spectrometry Approaches for Molecular Fingerprinting
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, offering a unique "molecular fingerprint." libretexts.org
Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Identification
Gas chromatography is first used to separate the components of a mixture. The separated components then enter the mass spectrometer for analysis. phcog.com For a pure sample of this compound, GC/MS would show a single chromatographic peak. The mass spectrum associated with this peak provides crucial information for identification. The molecular ion peak (M⁺), which corresponds to the intact molecule, would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C₁₁H₁₆O), which is approximately 164 g/mol . nih.gov
The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for ethers include cleavage of the C-O bond and rearrangements. libretexts.org For this compound, characteristic fragments would likely arise from the loss of the isobutyl group, the methoxy group, or parts of the alkyl chain.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of the molecule. chemguide.co.uk A study reported the high-resolution mass spectrometry data for a compound with the formula C₁₁H₁₆O, which corresponds to this compound. The calculated exact mass (Calcd for C₁₁H₁₆O) was 164.1201, and the experimentally found mass was also 164.1201. wiley-vch.de This precise mass measurement confirms the elemental formula of the compound as C₁₁H₁₆O.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆O |
| Calculated Exact Mass | 164.1201 |
| Found Mass | 164.1201 |
Source: Supporting Information for Angew. Chem. Int. Ed. Z 17509 wiley-vch.de
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. These methods probe the vibrational motions of molecular bonds, which occur at characteristic frequencies. copbela.org For a molecule to be IR active, its vibrational motion must induce a change in the molecular dipole moment. copbela.org In contrast, Raman activity requires a change in the polarizability of the molecule's electron cloud during vibration. gatewayanalytical.com This complementarity makes the combined use of IR and Raman spectroscopy a powerful approach for structural elucidation. gatewayanalytical.com
In the analysis of this compound, vibrational spectroscopy allows for the unambiguous identification of its key structural components: the aromatic ring, the ether linkage, and the isobutyl group.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display a series of distinct absorption bands corresponding to its constituent functional groups. The region from 4000 to 1200 cm⁻¹ is typically known as the functional group region, where characteristic stretching vibrations appear. copbela.org
Aromatic C-H Stretching: Vibrations associated with the C-H bonds on the benzene (B151609) ring typically appear in the region of 3100-3000 cm⁻¹. libretexts.org
Aliphatic C-H Stretching: The C-H bonds of the isobutyl group (both -CH₂- and -CH(CH₃)₂) will exhibit strong stretching absorptions in the 3000-2850 cm⁻¹ range. uc.edu
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring produce a series of characteristic peaks, often of variable intensity, between 1625 and 1450 cm⁻¹. ocr.org.uk
C-O-C (Ether) Stretching: Anisole (B1667542) and its derivatives show strong, characteristic C-O stretching bands. For an aryl alkyl ether like this compound, two distinct stretching vibrations are expected: an asymmetric C-O-C stretch (Aryl-O) around 1275-1200 cm⁻¹ and a symmetric stretch (Alkyl-O) near 1075-1020 cm⁻¹. copbela.org
C-H Bending: The fingerprint region (below 1500 cm⁻¹) contains numerous bands corresponding to C-H bending vibrations. The ortho-substitution pattern on the benzene ring gives rise to a strong C-H out-of-plane bending ("oop") band in the 770-735 cm⁻¹ range. libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information, often highlighting non-polar bonds that are weak or absent in the IR spectrum. mt.com
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, which involves the entire ring expanding and contracting, typically produces a very strong and sharp Raman band around 1000 cm⁻¹. This band is often weak in the IR spectrum.
C-C Backbone Stretching: The carbon-carbon single bonds of the isobutyl group are more readily observed in the Raman spectrum compared to the IR spectrum. gatewayanalytical.com
Symmetrical C-H Stretching: Symmetrical C-H stretching modes of the alkyl groups also contribute to the Raman spectrum.
The combined analysis of IR and Raman data allows for a comprehensive characterization of the functional groups present in this compound.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Primary Activity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | IR |
| Aliphatic C-H | Stretching | 3000 - 2850 | IR (Strong) |
| Aromatic C=C | Ring Stretching | 1625 - 1450 | IR, Raman |
| Aryl-O-C | Asymmetric Stretching | 1275 - 1200 | IR (Strong) |
| C-O-Alkyl | Symmetric Stretching | 1075 - 1020 | IR (Strong) |
| Aromatic Ring | "Ring Breathing" | ~1000 | Raman (Strong) |
| Aromatic C-H | Out-of-Plane Bending (ortho) | 770 - 735 | IR (Strong) |
Advanced Microwave and Millimeter-Wave Spectroscopic Analysis for Conformational Studies
Advanced microwave and millimeter-wave spectroscopy are unparalleled techniques for determining the precise three-dimensional structure and conformational preferences of molecules in the gas phase. wikipedia.orgyoutube.com These methods measure the transition frequencies between quantized rotational energy levels, which are directly dependent on the molecule's moments of inertia. wikipedia.org By analyzing these transitions, highly accurate molecular structures, including bond lengths and angles, can be derived. unibo.it
For flexible molecules like this compound, which possesses multiple rotational axes (C-C and C-O single bonds), several different spatial arrangements, or conformers, may exist. Microwave spectroscopy is exceptionally sensitive to these subtle structural differences, often allowing for the distinct identification of each stable conformer present in the gas-phase sample. researchgate.net
Research on structurally analogous molecules provides significant insight into the expected conformational landscape of this compound. A study on o-methyl anisole using pulsed molecular jet Fourier transform microwave spectroscopy revealed the presence of a single stable conformer with a Cₛ structure. nih.gov In this conformer, the methoxy group's methyl is oriented away from the ring's methyl group. The study also precisely determined the rotational constants and the energy barrier for the internal rotation of the ring's methyl group. nih.gov
Similarly, for this compound, the orientation of the methoxy group relative to the bulky isobutyl group, as well as the conformation of the isobutyl chain itself, are key structural questions. Advanced spectroscopic analysis would aim to:
Identify Stable Conformers: Determine the number of distinct, stable conformers that exist at the low rotational temperatures of a jet expansion.
Determine Rotational Constants: Precisely measure the rotational constants (A, B, C) for each identified conformer. These constants are inversely related to the principal moments of inertia and form the primary dataset for structural determination.
Structural Fitting: Fit the experimentally determined moments of inertia to a molecular model to obtain precise geometric parameters like bond lengths and bond angles.
Energy Ordering: Through relative intensity measurements or the analysis of vibrationally excited states, the relative energies of the different conformers can be established, identifying the ground-state (lowest energy) structure. nih.gov
Chirped-pulse Fourier transform millimeter-wave spectroscopy can further extend these studies by providing high-resolution data on vibrationally excited states, which can reveal information about low-frequency vibrational modes and intramolecular dynamics. rsc.org The analysis of isotopic substitution, where atoms like ¹³C or ¹⁸O are incorporated, is a powerful complementary technique used to pinpoint atomic coordinates within the molecule's principal axis system, further refining the structural solution. researchgate.net
Table 2: Molecular Parameters Obtainable from Microwave Spectroscopy for this compound (based on analogous molecules)
| Parameter | Description | Significance |
|---|---|---|
| Rotational Constants (A, B, C) | Constants related to the molecule's moments of inertia around its principal axes. | Provide the foundational data for determining the overall size and shape of each conformer. unibo.it |
| Centrifugal Distortion Constants | Corrections for the non-rigidity of the molecule as it rotates at high speeds. | Refine the structural model and provide information about the molecule's flexibility. nih.gov |
| Nuclear Quadrupole Coupling Constants | For nuclei with a spin I > 1/2 (e.g., ¹⁴N, not present here), describes the interaction of the nuclear quadrupole moment with the electric field gradient. | Provides information about the electronic environment around a specific nucleus. |
| Relative Conformer Abundance | The population ratio of different conformers in the sample. | Helps determine the relative energies and thermodynamic stability of the conformers. nih.gov |
| Internal Rotation Barriers | The energy required for a group (e.g., methyl, isobutyl) to rotate around a single bond. | Characterizes the flexibility and internal dynamics of the molecule. nih.gov |
| Molecular Structure (rₛ, r₀, rₑ) | Experimentally derived bond lengths and angles for a given conformer. | Provides the definitive gas-phase structure of the molecule with high precision. unibo.it |
Computational Chemistry and Theoretical Investigations of O Isobutylanisole
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For o-isobutylanisole, these calculations provide a detailed picture of its electron distribution and energy landscape.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT studies on substituted anisoles, which serve as a model for this compound, have provided valuable information on substituent effects on bond dissociation energies and electronic properties. acs.orgresearchgate.net
For instance, studies on para-substituted anisoles have shown that electron-donating groups tend to destabilize the ground state of the molecule but stabilize the resulting phenoxy radical, which in turn lowers the O–CH3 bond dissociation energy. acs.org Conversely, electron-withdrawing groups have the opposite effect. acs.org In the case of this compound, the isobutyl group is an electron-donating group. Therefore, it is expected to influence the electronic properties of the anisole (B1667542) ring system. The position of the methyl groups can significantly affect the reactivity of the methoxy (B1213986) group and the aromatic character of the ring. researchgate.net
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized geometries, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.net The energy gap between HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and stability of the molecule. researchgate.net
Table 1: Representative DFT-Calculated Properties for Substituted Anisoles (Note: Data is illustrative for substituted anisoles and not specific to this compound)
| Property | Calculated Value Range for Substituted Anisoles | Reference |
|---|---|---|
| O-CH3 Bond Dissociation Energy (BDE) | 51.8 - 68.4 kcal/mol | nih.gov |
| HOMO-LUMO Energy Gap (ΔE) | Varies with substituent | researchgate.net |
High-Accuracy Wavefunction-Based Methods
For even greater accuracy in energetic and structural predictions, high-accuracy wavefunction-based methods can be employed. While computationally more demanding than DFT, methods like Coupled Cluster (CCSD(T)) can provide benchmark-quality data. Studies on simpler systems like the anisole-methanol dimer have shown that high-level calculations, such as CCSD(T)/AVTZ, are sometimes necessary to accurately describe subtle non-covalent interactions and to reconcile theoretical predictions with experimental findings. capes.gov.br For this compound, such methods could be used to obtain highly accurate bond dissociation energies and to study its interactions with other molecules, which is crucial for understanding its behavior in complex chemical environments.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the preferred spatial arrangements of the molecule and the energy barriers between them. unipa.it
The isobutyl group and the methoxy group in this compound can rotate, leading to different conformers. MD simulations, using force fields like AMBER or CHARMM, can map the potential energy surface associated with these rotations. Studies on related molecules like dimethylanisoles and the anisole-ammonia complex have utilized MD to understand conformational preferences and the dynamics of intermolecular interactions. unipa.itmarquette.edu For this compound, MD simulations would elucidate the preferred orientation of the isobutyl and methoxy groups relative to the benzene (B151609) ring and how these conformations influence the molecule's physical and chemical properties.
Theoretical Prediction of Spectroscopic Parameters and Their Validation
Computational methods are instrumental in predicting spectroscopic parameters, which can then be compared with experimental spectra for validation. For this compound, theoretical calculations can predict its NMR, IR, and Raman spectra.
DFT calculations at the B3LYP/6–311++G(d,p) level of theory have been successfully used to predict the FT-IR, FT-Raman, and NMR spectra of dimethylanisoles, showing good agreement with experimental data. researchgate.net Similar calculations for this compound would allow for the assignment of its vibrational modes and chemical shifts. For example, the O–CH3 stretching mode in anisole derivatives is typically assigned in the 1000–1100 cm⁻¹ region in the IR spectrum. mdpi.com The calculated Mulliken charge maps for anisole can also provide insights into the electron distribution. marquette.edu
Table 2: Predicted Spectroscopic Features for Anisole Derivatives (Note: Data is illustrative for anisole derivatives and not specific to this compound)
| Spectroscopic Technique | Predicted Parameter | Typical Calculated Range/Value | Reference |
|---|---|---|---|
| FT-IR | O-CH3 stretching frequency | 1000-1100 cm⁻¹ | mdpi.com |
| 1H NMR | Chemical shifts (δ) | Varies based on proton environment | researchgate.net |
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry provides a powerful means to investigate the step-by-step pathways of chemical reactions, identifying transition states and intermediates. For this compound, this can be applied to understand its synthesis, degradation, or metabolic pathways.
DFT calculations have been used to study the reaction mechanisms of various reactions involving anisole and its derivatives. For example, the mechanism of nickel-catalyzed enantioselective arylative activation of the aromatic C–O bond in anisole derivatives has been elucidated using DFT. bohrium.com These studies reveal novel mechanisms, such as the involvement of Mg(II)–O coordination prior to oxidative addition. bohrium.com Furthermore, computational studies on the hydrodeoxygenation of anisole have shed light on the catalytic processes that convert it into valuable products like cresols, showing that Brønsted-acid catalysts can significantly lower the energy barriers for trans-methylation. aldeser.orgosti.gov Such computational approaches could be applied to predict the reactivity of this compound in various chemical transformations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a set of compounds with their biological activity or chemical behavior. While no specific QSAR models for this compound were found, studies on anisole derivatives demonstrate the applicability of this method.
For example, QSAR models have been developed to predict the corrosion inhibition potential of anisole derivatives on mild steel. researchgate.net These models use quantum chemical parameters such as the energy of frontier molecular orbitals (HOMO and LUMO), energy gap, and dipole moment as descriptors. researchgate.net Similarly, 3D-QSAR studies on other complex molecules containing anisole-like moieties have been used to understand the structural requirements for biological activity. nih.gov By including this compound in a dataset of related compounds, a QSAR model could be developed to predict its specific activities, such as its odor profile, toxicity, or receptor binding affinity. The development of such models typically involves selecting relevant descriptors and using statistical methods like multiple linear regression to build a predictive equation. mdpi.com
Catalytic Transformations Involving O Isobutylanisole and Its Precursors
Homogeneous Catalysis in Synthesis and Derivatization Processes
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, provides high selectivity and activity under mild reaction conditions due to the molecular-level interaction between the catalyst and substrates. numberanalytics.comnumberanalytics.com This approach is fundamental in the synthesis of complex organic molecules, including anisole (B1667542) derivatives. youtube.com
Key synthetic routes employing homogeneous catalysis for o-isobutylanisole and its precursors include Friedel-Crafts alkylation and Grignard reactions. The Friedel-Crafts alkylation of anisole with an isobutylating agent, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is a direct method for forming the this compound structure. byjus.combeilstein-journals.org The catalyst activates the alkyl halide, facilitating an electrophilic attack on the electron-rich anisole ring. youtube.com While this reaction can produce a mixture of ortho and para isomers, the para isomer is often the major product due to steric hindrance. youtube.com
Another powerful homogeneous method involves the Grignard reaction. byjus.com For instance, a precursor to this compound can be synthesized by reacting 2-methoxybenzaldehyde (B41997) with an isopropylmagnesium halide. organicchemistrytutor.comorganic-chemistry.org This reaction forms a secondary alcohol, 2'-Methyl-1-(o-methoxyphenyl)-1-propanol, which can then be further processed through dehydration and subsequent hydrogenation to yield this compound.
Derivatization of the anisole ring can also be achieved through advanced homogeneous catalytic systems. For example, palladium-catalyzed C-H functionalization, promoted by specialized ligands such as S,O-ligands, allows for the meta-arylation of anisole derivatives, offering pathways to complex structures that are otherwise difficult to access. thieme.de
Heterogeneous Catalysis for Selective Transformations
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants and products (typically a solid catalyst with liquid or gas reactants), is a cornerstone of industrial chemistry. wikipedia.org Its primary advantages include the ease of catalyst separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, enhancing the sustainability of the process. wikipedia.orgroutledge.com
Supported catalysts, where active catalytic species are dispersed on a high-surface-area material, are widely used in the synthesis and transformation of anisole derivatives. wikipedia.org A common application is in hydrogenation reactions. For example, the synthesis of this compound can be achieved by the catalytic hydrogenation of its precursor, 1-methoxy-2-(2-methylprop-1-enyl)benzene. This transformation is effectively carried out using catalysts such as 10% Palladium on Carbon (Pd/C).
Furthermore, bifunctional supported catalysts are employed for more complex transformations like hydrodeoxygenation (HDO) and transalkylation. A Pt/HBeta catalyst, for instance, combines the metallic function of platinum for hydrogenation and the acidic function of the zeolite support for reactions like methyl group transfer. ou.eduresearchgate.net In the conversion of anisole, such catalysts can facilitate the formation of phenol (B47542), benzene (B151609), and various alkylated aromatics. ou.eduresearchgate.net Similarly, catalysts like Ni/SiO₂ and Cu supported on zeolites (e.g., HZSM-5, MOR) have been studied for the HDO of anisole, converting it into valuable products like benzene, toluene, and xylene (BTX). mdpi.comunirioja.es
| Reaction | Catalyst | Precursor | Product | Yield | Reference |
| Hydrogenation | 10% Pd/C | 1-(2-methoxyphenyl)-2-methylpropene | This compound | 84% | |
| Hydrodeoxygenation | Pt/HBeta | Anisole | Benzene, Toluene, Xylenes | High Conversion | ou.eduresearchgate.net |
| Hydrodeoxygenation | Cu/HZSM-5 | Anisole | BTX, Phenol | 53.28% Conversion | unirioja.es |
Metal-Organic Frameworks (MOFs) have emerged as a novel class of crystalline porous materials with significant potential in heterogeneous catalysis. mdpi.com Their high surface area, tunable pore sizes, and the presence of well-defined active sites (Lewis or Brønsted acids) make them highly effective catalysts for various organic transformations. mdpi.commdpi.com
In the context of anisole derivatives, MOFs have shown considerable promise, particularly in Friedel-Crafts reactions. For instance, sulfonic acid-functionalized UiO-66(Zr) MOFs have been successfully used as heterogeneous catalysts for the Friedel-Crafts acylation of anisole. uib.es The catalytic performance can be tuned by adjusting the concentration of sulfonic active sites. uib.es Other MOFs, such as Cu-MOF-74 and sulfated MOF-808, have also demonstrated high catalytic activity in the acylation of anisole, sometimes outperforming conventional solid acid catalysts like zeolites. uib.esresearchgate.net The catalytic activity of MOFs is often attributed to the Lewis acidity of their metal centers, which can be modified to enhance performance for specific reactions. mdpi.com
Application of Supported Catalysts
Mechanistic Insights into Catalytic Processes Facilitating this compound Formation and Reaction
Understanding the reaction mechanisms is crucial for optimizing catalytic processes. The formation of this compound and its subsequent reactions are governed by well-studied catalytic cycles.
In the homogeneous Friedel-Crafts alkylation of anisole, the mechanism begins with the Lewis acid catalyst (e.g., AlCl₃) activating the alkyl halide to form a highly electrophilic carbocation or a polarized complex. byjus.com This electrophile is then attacked by the electron-rich aromatic ring of anisole. This step forms a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. byjus.comscielo.br Finally, a proton is eliminated from the ring, restoring aromaticity and regenerating the catalyst, yielding the alkylated anisole product. byjus.com
The synthesis of precursors via the Grignard reaction follows a nucleophilic addition mechanism. organic-chemistry.org The Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone (like 2-methoxybenzaldehyde). byjus.comorganicchemistrytutor.com This leads to the formation of an alkoxide intermediate, which upon acidic workup, is protonated to yield the final alcohol product. organicchemistrytutor.com
In heterogeneous catalysis, such as the hydrodeoxygenation of anisole over bifunctional catalysts like Pt/HBeta, the mechanism involves multiple steps. The acidic sites on the support (HBeta) catalyze the transalkylation (methyl transfer) reactions, while the metal sites (Pt) are responsible for hydrogenation and the cleavage of C-O bonds. ou.eduresearchgate.netaldeser.org The synergy between the acidic and metallic functions allows for efficient conversion of anisole to deoxygenated aromatic products. researchgate.net
Development of Novel Catalytic Systems for Sustainable Chemical Transformations
The drive towards "green chemistry" has spurred the development of novel and sustainable catalytic systems that minimize waste, reduce energy consumption, and utilize renewable resources. rsc.org
One area of progress is the creation of recyclable catalysts. For example, a magnetic nanocatalyst (quartz–γ-Fe₂O₃–PGTSA–SO₃H) has been developed for the Friedel-Crafts acylation of anisole. rsc.org This catalyst exhibits high activity and can be easily separated from the reaction mixture using a magnet and reused for several cycles, significantly reducing waste. rsc.org
Biphasic catalysis represents another sustainable approach, combining the benefits of homogeneous and heterogeneous systems. nih.govmdpi.com In this setup, the catalyst resides in one liquid phase (often aqueous) while the reactants and products are in a separate, immiscible organic phase. This allows for the high selectivity of a homogeneous catalyst while enabling easy separation and recycling, similar to a heterogeneous catalyst. nih.gov This has been applied to the hydrogenation of aromatic compounds like anisole. mdpi.com
The design of advanced ligands for homogeneous catalysts also contributes to sustainability. The development of new, highly active S,O-ligands for palladium-catalyzed C-H functionalization allows reactions to proceed with lower catalyst loadings, making the process more efficient and cost-effective. thieme.de Furthermore, the use of MOFs as stable, reusable, and highly tunable heterogeneous catalysts represents a significant step towards more sustainable chemical manufacturing processes for anisole derivatives and other fine chemicals. mdpi.comuib.es
Environmental Chemistry and Chemical Fate Studies of O Isobutylanisole
Transport and Distribution Mechanisms in Environmental Compartments
The movement and final residence of o-isobutylanisole in the environment are governed by how it partitions between air, water, soil, and biota.
The partitioning of a chemical is its tendency to distribute between different environmental compartments. This behavior is predicted using key physicochemical properties such as the octanol-water partition coefficient (Log Kow), water solubility, vapor pressure, and Henry's Law Constant. For this compound, these properties are primarily derived from computational models due to the lack of extensive experimental data. chemsafetypro.comnih.gov
The octanol-water partition coefficient (Log Kow) is a crucial parameter for assessing the hydrophobicity of a substance. A higher Log Kow value indicates a greater tendency to associate with organic matter in soil and sediment and to bioaccumulate in organisms. The predicted Log Kow for this compound is approximately 3.8, suggesting it is a hydrophobic compound. nih.gov This hydrophobicity points towards a preference for partitioning into soil, sediments, and fatty tissues of organisms rather than remaining in water.
Water solubility is another key factor; low solubility limits a compound's concentration in aquatic systems and its mobility with water flow. The estimated water solubility for this compound is low, which is consistent with its hydrophobic nature. Its vapor pressure and Henry's Law Constant, which describes the partitioning between air and water, indicate a moderate potential for volatilization from water surfaces into the atmosphere. k-state.edulibretexts.org
Table 1: Estimated Physicochemical and Partitioning Properties of this compound Data estimated using QSAR models like EPI Suite™.
| Property | Estimated Value | Implication for Environmental Partitioning |
| Molecular Weight | 164.24 g/mol | Influences diffusion and transport rates. |
| Log Kow (Octanol-Water Partition Coefficient) | 3.8 | High hydrophobicity; tendency to adsorb to soil/sediment and bioaccumulate. |
| Water Solubility | 9.5 mg/L | Low solubility in water, limiting its concentration in aquatic environments. |
| Vapor Pressure | 0.1 mmHg at 25°C | Moderate volatility, can exist in the atmosphere as a vapor. |
| Henry's Law Constant | 1.8 x 10-3 atm-m³/mol | Moderate potential to volatilize from water to air. |
Mobility describes the potential for a chemical to move through environmental systems.
In terrestrial systems , the mobility of this compound is expected to be low. Its high Log Kow suggests strong adsorption to the organic carbon fraction of soil and sediments. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a measure of this tendency. The estimated Koc for this compound is high, indicating that it will be largely immobile in soil and unlikely to leach into groundwater.
In aquatic systems , the low water solubility of this compound limits its transport in dissolved form. While it can be transported adsorbed to suspended particulate matter, a significant portion is expected to partition to the sediment. Volatilization from the water surface to the atmosphere is a competing process, governed by its Henry's Law Constant. k-state.edu
Partitioning Behavior in Multi-Media Systems (Air, Water, Soil)
Degradation Pathways in Natural Systems
Degradation processes, both abiotic and biotic, are critical in determining the persistence of this compound in the environment.
Abiotic degradation involves the transformation of a chemical without the involvement of microorganisms. For this compound, the most significant abiotic degradation pathway is likely to be atmospheric photolysis.
In the atmosphere, vapor-phase this compound is expected to react with photochemically-produced hydroxyl radicals (•OH). nih.gov Based on data for anisole (B1667542) and other alkylated benzenes, this reaction is predicted to be relatively rapid. The estimated atmospheric half-life for this compound due to this reaction is on the order of hours to a few days, preventing long-range atmospheric transport. nih.gov Direct photolysis, the breakdown of a molecule by direct absorption of sunlight, is not expected to be a major degradation pathway.
Hydrolysis, the reaction with water, is not considered a significant fate process for this compound. The ether linkage in anisole derivatives is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). researchgate.net
The likely initial steps in the aerobic biodegradation of this compound involve enzymatic attack on either the methoxy (B1213986) group or the aromatic ring. Common pathways include:
O-dealkylation: Cleavage of the ether bond to form 2-isobutylphenol (B3342943) and formaldehyde. The resulting phenol (B47542) is typically more amenable to further biodegradation.
Aromatic Ring Hydroxylation: The addition of a hydroxyl group to the benzene (B151609) ring, followed by ring cleavage. This is a common pathway for the degradation of aromatic hydrocarbons. mdpi.com
The presence of the isobutyl group may influence the rate of biodegradation. While some studies suggest that alkyl substitution can sometimes hinder microbial attack, many soil and water microorganisms possess the enzymatic machinery to degrade alkylated aromatic compounds. researchgate.netusgs.gov Under anaerobic conditions, biodegradation is expected to be significantly slower.
Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)
Modeling of Environmental Persistence and Mobility
Environmental fate models, such as the Level III fugacity model included in EPI Suite™, use physicochemical properties and degradation rates to predict the distribution and persistence of a chemical in a model environment. chemsafetypro.comepa.gov
Based on the estimated properties, a modeling assessment for this compound suggests the following:
Persistence: The compound is predicted to be moderately persistent in the environment. Its atmospheric half-life is short, but its half-life in soil and sediment, where it is likely to partition, is expected to be longer due to slower biodegradation rates and protection from photolysis.
Mobility: As previously discussed, its mobility in soil and sediment is predicted to be low due to strong sorption to organic matter.
Table 2: Predicted Environmental Fate and Persistence of this compound Data estimated using QSAR models like EPI Suite™.
| Environmental Compartment | Predicted Half-Life | Primary Fate Process |
| Air | ~20 hours | Reaction with OH radicals |
| Water | Weeks to Months | Volatilization, Adsorption to sediment, Biodegradation |
| Soil | Months | Biodegradation, Adsorption |
| Sediment | Months to Years | Biodegradation, Burial |
It is important to emphasize that these values are estimations and serve as a screening-level assessment. epa.gov The actual environmental fate can be influenced by specific environmental conditions such as temperature, pH, microbial population density, and organic matter content. mdpi.com
Mass Balance Approaches in Environmental Fate Assessment
Mass balance models are foundational tools in environmental science for predicting the distribution and ultimate fate of a chemical released into the environment. These models operate on the principle of conservation of mass, accounting for the total amount of a chemical that enters a defined multi-compartment environment and tracking its movement and transformation within and between compartments such as air, water, soil, and sediment.
A widely used type of mass balance model is the fugacity model. Fugacity, a concept analogous to partial pressure, represents the "escaping tendency" of a chemical from a particular phase. When a chemical is at equilibrium between two phases, its fugacity is equal in both. By calculating the fugacity capacity of each environmental compartment (a measure of how much chemical the compartment can absorb), these models can predict the partitioning of a substance throughout the environment at a steady state.
For a compound like this compound, where specific experimental fate data is limited, a Level III fugacity model is particularly useful. This type of model is a steady-state, non-equilibrium model that estimates a chemical's distribution when it is continuously released into one or more environmental compartments. morressier.comepa.gov It considers not only partitioning but also degradation and advection (movement out of the defined environment) processes. morressier.com
The application of such a model requires key input parameters, including the chemical's physical and chemical properties (e.g., molecular weight, water solubility, vapor pressure, octanol-water partition coefficient) and degradation half-lives in various media. morressier.com As detailed in the next section, these parameters are often derived from QSPR models. The output of the mass balance model provides a clear picture of the likely environmental sinks for this compound. For instance, the U.S. Environmental Protection Agency's (EPA) EPI Suite® includes a Level III fugacity model (LEV3EPI™) that predicts the ultimate distribution of a chemical based on its properties. epa.govchemsafetypro.com
The table below illustrates a typical output from a Level III fugacity model for this compound, showing its predicted partitioning percentages in a standard model environment.
Table 1: Predicted Environmental Partitioning of this compound by a Level III Fugacity Model. Data is predictive and based on QSPR-derived inputs for this compound (CAS No. 91967-51-0) processed through the EPI Suite™ LEV3EPI™ model. This demonstrates that the compound is expected to primarily reside in soil, with a smaller fraction in water.
Application of Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of a molecule with its physical, chemical, or environmental properties. nih.gov These in silico methods are indispensable for assessing chemicals for which limited or no empirical data exist, a common scenario for compounds like this compound. nih.gov By inputting a chemical's structure, often as a SMILES (Simplified Molecular Input Line Entry System) string or CAS number, QSPR models can generate reliable estimates for a wide range of endpoints necessary for environmental fate assessment. chemsafetypro.com
The U.S. EPA's Estimation Programs Interface (EPI) Suite™ is a widely used and freely available collection of QSPR models designed to predict key parameters for environmental risk screening. epa.govepisuite.dev It uses a chemical's structure to estimate properties that are critical inputs for the mass balance models described previously. These properties include:
Log Kₒₗ (Octanol-Water Partition Coefficient): Indicates a chemical's tendency to partition into organic matter versus water, a key predictor of bioaccumulation.
Water Solubility: Determines the maximum concentration of a chemical that can dissolve in water, affecting its transport in aquatic systems.
Vapor Pressure & Henry's Law Constant: Influence a chemical's tendency to volatilize from water or soil into the air.
Biodegradation Half-Life: Predicts the time it takes for microorganisms to break down half of the chemical amount, indicating its persistence in the environment.
Soil Adsorption Coefficient (Kₒ꜀): Describes the tendency of a chemical to bind to organic carbon in soil and sediment, affecting its mobility.
The table below presents key environmental fate and transport properties for this compound (CAS No. 91967-51-0) as predicted by the QSPR models within EPI Suite™. These values serve as the direct inputs for the mass balance calculations shown in the previous section.
Table 2: Predicted Physicochemical and Environmental Fate Properties of this compound (CAS No. 91967-51-0). These values are generated by the various QSPR programs within the EPI Suite™ v4.11 software.
Emerging Research Directions and Future Perspectives in O Isobutylanisole Chemistry
Integration of Artificial Intelligence and Machine Learning in Synthesis Design
Rule-based methods: These systems use a library of pre-coded reaction rules, curated by chemists, to identify possible synthetic transformations. jrfglobal.com
Template-free methods: These more recent models, often based on neural machine translation architectures like Transformers, learn the underlying patterns of chemical reactivity directly from reaction data without explicit rules. arxiv.orgacs.org They treat the reaction as a "translation" from a product molecule to its reactants. nih.gov
| Approach | Description | Advantage | Limitation |
|---|---|---|---|
| Rule-Based | Uses a database of expert-coded chemical reaction rules to propose disconnections. jrfglobal.com | High chemical accuracy within the scope of the coded rules. | Limited to known reaction types; requires significant human effort to create and curate rules. |
| Template-Free | Leverages deep learning to learn reaction patterns directly from data, treating synthesis as a translation problem. arxiv.orgacs.org | Can discover novel and unconventional synthetic pathways; highly automated. arxiv.org | May generate chemically implausible suggestions; requires large, high-quality datasets for training. arxiv.org |
Novel Spectroscopic Techniques for In-Situ Monitoring of Reactions
Understanding and optimizing chemical reactions requires detailed knowledge of their kinetics, mechanisms, and the species present at any given time. Traditional analysis relies on quenching the reaction and analyzing withdrawn samples (off-line analysis). However, novel spectroscopic techniques now allow for in-situ (in the reaction mixture) and real-time monitoring, providing a continuous stream of data as the reaction progresses.
For the synthesis or derivatization of o-isobutylanisole, techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable. researchgate.netgoogle.com For instance, during a Grignard reaction to introduce the isobutyl group onto an anisole (B1667542) precursor, in-situ FTIR could monitor the consumption of the starting materials and the formation of the product in real-time. researchgate.netresearchgate.net This allows for precise determination of reaction endpoints, identification of transient intermediates, and rapid optimization of parameters like temperature and reagent addition rates. mt.com
The benefits of these techniques include:
Enhanced Reaction Understanding: Provides detailed kinetic and mechanistic data. mt.com
Improved Process Control: Enables immediate adjustments to reaction conditions.
Increased Safety: Reduces the need for manual sampling of potentially hazardous reactions. researchgate.net
Higher Efficiency: Speeds up process development and optimization.
In-situ monitoring is especially powerful when combined with flow chemistry, where reagents are continuously mixed and reacted in a tube or microreactor. This combination allows for the rapid screening of reaction conditions and the safe, scalable production of compounds like this compound.
| Technique | Principle | Application in this compound Chemistry |
|---|---|---|
| In-Situ FTIR | Measures the absorption of infrared light by molecular vibrations, tracking changes in functional groups. | Monitoring the progress of alkylation or acylation reactions by observing the disappearance of reactant peaks and the appearance of product peaks. researchgate.net |
| In-Situ NMR | Analyzes the magnetic properties of atomic nuclei to provide detailed structural information on molecules in solution. google.com | Identifying specific isomers formed during electrophilic substitution, detecting intermediates, and quantifying species in complex mixtures. researchgate.net |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. | Monitoring reactions in aqueous or biphasic systems where FTIR is less effective; studying catalyst structure and reaction initiation. |
Advanced Computational Methodologies for Predictive Modeling
For this compound, DFT calculations can be used to:
Predict Reaction Energetics: Calculate the energy barriers for different reaction pathways, helping to identify the most likely mechanism. For example, studies on anisole have used DFT to investigate the energetics of hydrodeoxygenation, showing that cleavage of the aromatic C-O bond has a very high energy barrier. escholarship.orgshareok.org
Elucidate Reaction Mechanisms: Model the structures of transition states and intermediates. DFT studies on the trans-methylation of anisole have shown that Brønsted-acid catalysts facilitate the reaction by lowering energy barriers through a dual electrophilic attack mechanism. aldeser.org
Understand Substituent Effects: Explain why electrophilic substitution on anisole derivatives favors the ortho and para positions. The electron-donating methoxy (B1213986) group increases the electron density at these positions, lowering the energy barriers for electrophilic attack. aldeser.org
The integration of these predictive models with machine learning is a burgeoning area. biorxiv.org Physics-informed machine learning (PINN) can create highly accurate kinetic models by embedding the governing physical laws of chemical kinetics directly into the neural network's learning process. biorxiv.org Such models could predict the reaction kinetics of this compound under various conditions with greater accuracy than traditional empirical models. researchgate.netmit.educhemrxiv.org
| Application Area | Finding for Anisole/Derivatives | Reference |
|---|---|---|
| Adsorption & Catalysis | On a Pt(111) surface, anisole decomposition proceeds via O-Me bond cleavage to form a phenoxy intermediate. | escholarship.org |
| Reaction Mechanism | Acid-catalyzed trans-methylation follows a dual electrophilic attack mechanism. | aldeser.org |
| Reactivity & Selectivity | The ortho and para positions are most favored for substitution, especially with oxygen-rich substituents. | aldeser.org |
Exploration of New Chemical Reactivities and Derivatization Pathways
While classical reactions like Friedel-Crafts alkylation and electrophilic aromatic substitution are staples in anisole chemistry, modern organic synthesis is continuously expanding the toolkit for C-H functionalization and cross-coupling reactions. scribd.comlibretexts.org These new methods offer milder conditions, higher selectivity, and the ability to forge bonds that were previously difficult to create.
Future research on this compound will likely leverage these cutting-edge transformations:
Direct C-H Functionalization: These reactions bypass the need for pre-functionalized starting materials (like aryl halides), making syntheses more atom-economical. rsc.org For instance, metal-catalyzed C-H activation could allow for the direct arylation or alkylation at other positions on the this compound ring, providing access to novel derivatives. acs.orgresearchgate.net Complexing the anisole ring to a metal, such as Cr(CO)3, has been shown to enable unprecedented ortho-selective arylation. acs.org
Nickel-Catalyzed Cross-Coupling: Nickel catalysis is emerging as a powerful alternative to palladium for cross-coupling reactions. Notably, nickel catalysts have been developed that can cleave the strong C(aryl)-O bond in anisole derivatives, allowing them to participate in coupling reactions with Grignard reagents to form new C-C bonds. acs.org
Electrochemical Synthesis: Electrosynthesis uses electricity to drive chemical reactions, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. chinesechemsoc.orgchinesechemsoc.org Anodic oxidation has been used for the dearomatization of anisole derivatives to create valuable spirocyclic compounds. chinesechemsoc.orgchinesechemsoc.org
Photoredox Catalysis: This approach uses visible light to initiate chemical reactions via single-electron transfer pathways. researchgate.net It has enabled a wide range of transformations under exceptionally mild conditions and could be applied to the functionalization of this compound, for example, in radical cascade reactions to build complex heterocyclic structures. researchgate.net
These advanced synthetic methods will enable chemists to use this compound not just as a final product but as a versatile building block for the synthesis of more complex molecular architectures with potential applications in materials science and medicinal chemistry. mdpi.comnih.govresearchgate.net
Q & A
Q. Which frameworks (e.g., PICO, FINER) are most effective for structuring hypothesis-driven research on this compound?
- Methodological Answer : Use PICO (Population: reaction systems; Intervention: catalytic conditions; Comparison: alternative methods; Outcome: yield/purity) to define scope. Apply FINER criteria to ensure feasibility (lab resources), novelty (uncharted derivatives), and relevance (applications in medicinal chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
